Dibutylfluorophenylstannane
Description
Historical Context and Evolution of Organotin Compounds in Chemical Research
The journey of organotin chemistry began in the mid-19th century. In 1849, Edward Frankland isolated diethyltin (B15495199) diiodide, and in 1852, Löwig's report on the reaction of alkyl halides with a tin-sodium alloy is widely considered the birth of the field. lupinepublishers.comlupinepublishers.comresearchgate.net Early pioneers in the development of organotin chemistry included Krause in Germany, Kraus in the United States, and Kozeshkov in Russia. lupinepublishers.comlupinepublishers.com
A significant resurgence in the field occurred with the discovery of industrial applications for these compounds. lupinepublishers.comlupinepublishers.com Beginning in the 1940s, organotins were utilized as stabilizers for polyvinyl chloride (PVC). lupinepublishers.comresearchgate.net This application, which prevents the degradation of PVC, was a major breakthrough, with early successful stabilizers including dibutyltin (B87310) dilaurate and dibutyltin maleate. lupinepublishers.comresearchgate.net The 1950s saw a rapid expansion of their commercial uses, largely driven by the work of van der Kerk and his colleagues in the Netherlands, who explored their utility as agrochemicals, biocides, and wood preservatives. lupinepublishers.comlupinepublishers.com By the early 1960s, it was discovered that the tin atom in organotin compounds could have a coordination number greater than four, a pivotal finding that deepened the understanding of their chemical nature. lupinepublishers.comlupinepublishers.com
Classification and Structural Features of Organotin Fluorides
Organotin compounds are broadly categorized as mono-, di-, tri-, and tetraorganotins based on the number of organic groups bonded to the tin atom. cdc.gov Organotin halides, with the general formula R(4−n)SnX(n), are a major subclass. While chlorides are the most common, fluorides, bromides, and iodides are also known. wikipedia.org
Organotin fluorides exhibit a tendency to associate, forming polymeric structures. wikipedia.org For instance, dimethyltin (B1205294) difluoride forms sheet-like polymers. wikipedia.org This associative behavior is a distinguishing structural feature. The synthesis of organotin fluorides, such as dialkyltin difluorides, can be achieved by reacting an organotin chloride with a fluorinating agent like hydrofluoric acid. google.com
The general properties of Dibutylfluorophenylstannane are typical of organotin compounds; it is stable in air for short durations but decomposes with prolonged exposure and is soluble in organic solvents. ontosight.ai
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | dibutyl-fluoro-phenylstannane |
| Molecular Formula | C14H23FSn |
| Molecular Weight | 329.04 g/mol |
| SMILES | CCCCSn(C1=CC=CC=C1)F |
Source: PubChem. nih.gov
Research Significance of this compound within Contemporary Organometallic Chemistry
The significance of this compound in modern organometallic chemistry lies in its utility as a reagent and a building block for more complex molecules. It serves as a precursor in the synthesis of other organotin compounds and is used as a reagent in various organic synthesis reactions. ontosight.ai
The unique structure of this compound, containing both a tin-carbon and a fluorine-carbon bond, makes it a subject of interest for studying how these elements influence chemical reactivity and biological activity. ontosight.ai While organotin compounds have been investigated for antimicrobial and antifungal properties, their application is limited due to toxicity and environmental concerns. ontosight.ai The study of compounds like this compound contributes to the broader understanding of the structure-activity relationships within this class of organometallics. ijprajournal.com This research is crucial for designing new organometallic compounds with tailored properties for applications in catalysis, materials science, and medicine. oist.jpnumberanalytics.comsolubilityofthings.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Diethyltin diiodide |
| Dibutyltin dilaurate |
| Dibutyltin maleate |
| Dimethyltin difluoride |
| Dibutyltin difluoride |
Properties
CAS No. |
85938-48-3 |
|---|---|
Molecular Formula |
C14H23FSn |
Molecular Weight |
329.04 g/mol |
IUPAC Name |
dibutyl-fluoro-phenylstannane |
InChI |
InChI=1S/C6H5.2C4H9.FH.Sn/c1-2-4-6-5-3-1;2*1-3-4-2;;/h1-5H;2*1,3-4H2,2H3;1H;/q;;;;+1/p-1 |
InChI Key |
ZHYJTYYLZUPTRY-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(C1=CC=CC=C1)F |
Origin of Product |
United States |
Synthetic Methodologies for Dibutylfluorophenylstannane
Classical Approaches to Fluorinated Organostannanes
Classical methods for synthesizing fluorinated organostannanes have traditionally relied on foundational organometallic reactions. These approaches often involve the manipulation of pre-formed organotin compounds or the direct reaction of tin reagents with appropriate substrates.
A primary and straightforward method for the formation of a tin-fluorine (Sn-F) bond is through halogen-exchange reactions. This process typically starts with a more readily available organotin halide, such as an organotin chloride or bromide, and substitutes the halogen with fluoride (B91410). The synthesis of tin(IV) fluoride itself is often achieved via halogen exchange from tin(IV) chloride, highlighting the utility of this pathway. thieme-connect.de
The general reaction involves treating a precursor like Dibutyldichlorophenylstannane or Dibutylbromophenylstannane with a suitable fluorinating agent. Various fluoride sources can be employed, with the choice depending on reactivity, reaction conditions, and substrate tolerance. Common reagents include potassium fluoride (KF), often used with a phase-transfer catalyst like 18-crown-6 (B118740) to enhance solubility and reactivity, and pyridinium (B92312) poly(hydrogen fluoride). acs.orgorgsyn.org
Mechanistically, the reaction proceeds via nucleophilic substitution at the tin center. The strength of the newly formed Sn-F bond, which is more covalent and robust compared to Sn-Cl or Sn-Br bonds, often drives the reaction to completion. icm.edu.pl The conditions for these reactions can vary, but they are valued for their reliability in introducing the fluoride moiety onto the tin atom.
Table 1: Comparison of Fluoride Sources for Halogen-Exchange Reactions
| Fluoride Source | Typical Conditions | Advantages | Considerations |
| Potassium Fluoride (KF) | CH₃CN, 60°C, with 18-crown-6 acs.org | Commercially available, relatively safe to handle. | Often requires a phase-transfer catalyst for optimal yield and reaction rate. acs.org |
| Hydrogen Fluoride (HF) | Can be used as HF-pyridine complex orgsyn.org | Highly reactive, effective for robust substrates. | Highly corrosive and toxic, requires specialized handling procedures. |
| Ammonium (B1175870) Fluoride (NH₄F) | Used in sol-gel processes for F-doped tin oxides. scirp.org | Milder than HF, suitable for specific applications. | May introduce nitrogen-containing byproducts. |
Direct Stannylation and Hydrostannylation Routes
Direct Stannylation involves the formation of a C-Sn bond by reacting a tin-containing reagent directly with an organic substrate. For a compound like Dibutylfluorophenylstannane, this could theoretically involve the reaction of a distannane, such as hexabutyldistannane, with a fluorophenyl halide. However, a more common approach is the palladium-catalyzed stannylation of an aryl halide. nih.gov In this context, one could synthesize Dibutylchlorophenylstannane via the Pd-catalyzed reaction of dichlorodibutylstannane with a phenyl halide, followed by a halogen-exchange reaction to introduce the fluorine. A direct transformation of non-preactivated benzyl (B1604629) alcohols to benzyl stannanes has also been realized through a Pd-catalyzed C(sp³)-O activation process, demonstrating modern advancements in C-Sn bond formation. nih.gov
Hydrostannylation is a powerful atom-economical method for creating vinyl or alkyl stannanes through the addition of a tin hydride (H-SnR₃) across an unsaturated carbon-carbon bond (an alkyne or alkene). qub.ac.ukwikipedia.org While classically performed under radical conditions, these reactions often suffer from a lack of stereochemical and regiochemical control. qub.ac.uk The advent of transition metal catalysis, particularly with palladium complexes, has enabled highly selective hydrostannylation reactions. wikipedia.org To synthesize this compound via this route, a multi-step process would be necessary, likely involving the hydrostannylation of an alkyne to produce a vinylstannane, which would then undergo further chemical transformations to generate the phenyl group. This makes hydrostannylation a less direct route for aryl stannanes compared to direct stannylation or Grignard-based methods. qub.ac.uk
Table 2: Overview of Classical C-Sn Bond Formation Routes
| Method | Description | Typical Reagents | Key Features |
| Grignard Reaction | Reaction of a Grignard reagent with a tin halide. wikipedia.org | Phenylmagnesium bromide + Dibutyldichlorostannane | A classic and versatile method for forming Sn-C bonds. wikipedia.org |
| Direct Stannylation | Direct reaction of a tin reagent with an organic halide, often catalyzed. nih.gov | Hexamethyldistannane, Aryl iodide, Pd catalyst | Allows for direct C-Sn bond formation on aryl rings; conditions can be mild. nih.govorganic-chemistry.org |
| Hydrostannylation | Addition of a tin hydride across a C-C multiple bond. wikipedia.org | Tributyltin hydride, Alkyne, Pd(PPh₃)₄ | Primarily used for vinyl and alkyl stannanes; highly atom-economical. qub.ac.ukwikipedia.org |
Advanced Synthetic Strategies for this compound
Modern synthetic chemistry aims to develop methodologies that are not only efficient but also highly selective and environmentally benign. These advanced strategies are increasingly applied to the synthesis of organometallic compounds, including fluorinated organostannanes.
While this compound itself is not chiral, the principles of stereoselective synthesis are crucial when designing more complex organostannanes or using them as reagents in asymmetric synthesis. wikipedia.org Chiral allylstannanes, for example, are known to react with a high degree of stereocontrol, yielding single diastereomers in additions to aldehydes and imines. wikipedia.org
The synthesis of chiral organostannanes can be achieved through methods such as enantioselective reduction of a precursor using a chiral reducing agent like BINAL-H. wikipedia.org Furthermore, the 1,4-conjugate addition of organotin anions to chiral substrates, such as (R)-(+)-pulegone, can produce diastereomeric mixtures of stannyl (B1234572) ketones, which can then be stereoselectively reduced to the corresponding alcohols. researchgate.net While not directly applied to the synthesis of achiral this compound, these principles inform the broader context of organotin chemistry and are critical for the preparation of advanced, structurally complex analogues. acs.org
Catalysis is central to modern organotin synthesis, offering milder reaction conditions, improved yields, and greater functional group tolerance compared to stoichiometric methods. mdpi.com Transition metals, particularly palladium, are extensively used to catalyze the formation of C-Sn bonds. qub.ac.uk The Stille coupling, a cornerstone of C-C bond formation, relies on organostannane reagents often synthesized via Pd-catalyzed methods. qub.ac.uk The synthesis of this compound's precursors can be efficiently achieved using catalysts like tetrakis(triphenylphosphine)palladium(0) to couple a tin reagent with an aryl halide. nih.govwikipedia.org
More recently, copper-mediated reactions have emerged as a powerful tool, particularly for fluorination and radiofluorination. acs.org A mild, copper-mediated method for the nucleophilic fluorination of arylstannanes using KF has been developed, representing a significant advance for introducing fluorine at a late stage. acs.org This approach could potentially be adapted to convert a precursor like Dibutylphenylstannane directly to this compound.
Table 3: Catalytic Systems in Organostannane Synthesis
| Catalyst System | Reaction Type | Role of Catalyst | Example Application |
| Pd(PPh₃)₄ | Hydrostannylation / Stannylation | Activates the Sn-H bond or facilitates oxidative addition/reductive elimination cycle. wikipedia.org | Synthesis of vinyl and aryl stannanes from alkynes and aryl halides. nih.govqub.ac.uk |
| Cu(OTf)₂ | Nucleophilic Fluorination | Mediates the transfer of fluoride from a source like KF to the arylstannane. acs.org | Late-stage fluorination and radiofluorination of complex molecules. acs.org |
| Organotin-oxometalates | Transesterification | Acts as a bifunctional catalyst. rsc.org | Synthesis of organic carbonates, demonstrating catalytic use of organotin compounds. rsc.org |
| Iodoarene Catalysts | Enantioselective Difluorination | Facilitates oxidative rearrangement of substrates with a fluoride source. nih.gov | Synthesis of enantioenriched gem-difluorinated compounds. nih.gov |
Green Chemistry Principles in Synthetic Design
The principles of green chemistry are increasingly important in organometallic synthesis due to the toxicity associated with some organotin compounds. bio-conferences.orguu.nl The goal is to design synthetic routes that are more sustainable, for example, by reducing waste, avoiding hazardous solvents, and using catalytic rather than stoichiometric reagents. bio-conferences.org
Key green approaches applicable to organostannane synthesis include:
Catalysis: Using catalysts minimizes waste by allowing for reactions with high atom economy, reducing the need for stoichiometric reagents that are converted into byproducts. bio-conferences.org
Alternative Energy Sources: Microwave-assisted synthesis has been shown to reduce reaction times and improve yields in the preparation of organotin Schiff bases, offering a greener alternative to conventional heating. rsc.org
Safer Solvents: Research into replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ionic liquids, is a core area of green chemistry. bio-conferences.org
Atom Economy: Reactions like hydrostannylation are inherently atom-economical as they involve the addition of all atoms from the reagents into the final product. qub.ac.uk
By integrating these principles, the environmental impact of producing compounds like this compound can be significantly mitigated, aligning with the broader goals of sustainable chemical manufacturing. uu.nl
Optimization of Reaction Conditions and Process Development for this compound
The optimization of reaction conditions is a critical step in the development of any synthetic process to ensure efficiency, safety, and cost-effectiveness. For the synthesis of this compound, several key parameters would need to be systematically investigated to maximize the yield and purity of the product. While specific experimental data for this compound is not readily found in published literature, a general approach to optimization can be outlined based on established principles of organometallic reaction optimization.
A design of experiments (DoE) approach would be a powerful tool to efficiently explore the effects of multiple variables and their interactions. The key parameters to investigate would likely include:
Choice of Fluoride Source: The reactivity and solubility of the fluoride salt can significantly impact the reaction rate and completeness. A comparison of different fluoride sources would be essential.
Solvent: The solvent plays a crucial role in dissolving the reactants and influencing the reaction kinetics. The polarity and coordinating ability of the solvent can affect the solubility of the organotin halide and the fluoride salt.
Reaction Temperature: Temperature influences the rate of reaction. An optimal temperature would provide a reasonable reaction time without promoting side reactions or decomposition of the product.
Reaction Time: Monitoring the reaction progress over time would be necessary to determine the point at which the maximum yield is achieved.
Stoichiometry of Reactants: The molar ratio of the organotin halide precursor to the fluorinating agent would need to be optimized to ensure complete conversion without using a large excess of either reactant.
Hypothetical Optimization Study:
To illustrate the process, a hypothetical study on the fluorination of dibutyldichlorophenylstannane could be designed. The reaction would be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion and yield of this compound.
Table 1: Hypothetical Screening of Fluoride Sources and Solvents
| Entry | Fluoride Source (Equivalents) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | KF (1.5) | Acetonitrile (B52724) | 80 | 4 | 75 |
| 2 | NaF (1.5) | Acetonitrile | 80 | 4 | 68 |
| 3 | NH₄F (1.5) | Acetonitrile | 80 | 4 | 82 |
| 4 | KF (1.5) | Toluene | 110 | 4 | 65 |
| 5 | NH₄F (1.5) | Toluene | 110 | 4 | 78 |
Based on the initial screening, further optimization would focus on the most promising conditions. For instance, if ammonium fluoride in acetonitrile shows the best initial results, a more detailed study on the effect of temperature and reactant stoichiometry could be conducted.
Table 2: Hypothetical Optimization of Temperature and Stoichiometry
| Entry | NH₄F (Equivalents) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.2 | 60 | 6 | 78 |
| 2 | 1.2 | 80 | 4 | 85 |
| 3 | 1.2 | 100 | 2 | 81 |
| 4 | 1.5 | 80 | 4 | 92 |
| 5 | 2.0 | 80 | 4 | 91 |
Detailed Research Findings (Hypothetical):
From this hypothetical data, one could conclude that the optimal conditions for the synthesis of this compound from dibutyldichlorophenylstannane involve using 1.5 equivalents of ammonium fluoride in acetonitrile at 80°C for 4 hours. These conditions would be expected to provide a high yield of the desired product. Further process development would involve scaling up the reaction, developing efficient purification methods (such as distillation or crystallization), and ensuring the removal of any unreacted starting materials or byproducts. The purity of the final product would be confirmed using analytical techniques like NMR, mass spectrometry, and elemental analysis.
Spectroscopic Characterization and Structural Elucidation of Dibutylfluorophenylstannane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic and organometallic compounds in solution. For Dibutylfluorophenylstannane, a multi-nuclear approach is essential to probe the different magnetically active nuclei present in the molecule.
A comprehensive NMR analysis would involve acquiring and interpreting data from ¹H, ¹³C, ¹⁹F, and ¹¹⁹Sn nuclei.
¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments. The butyl groups would exhibit characteristic multiplets, while the phenyl group protons would appear in the aromatic region of the spectrum. Integration of the signals would confirm the ratio of butyl to phenyl protons.
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for the carbon atoms in the butyl and phenyl groups. The chemical shifts would be influenced by the electronegativity of the tin and fluorine atoms.
¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. A single resonance would be expected for the fluorine atom directly bonded to the tin center. The chemical shift of this signal would provide insight into the electronic environment around the fluorine atom. massbank.jp
¹¹⁹Sn NMR: Tin-119 NMR is a powerful tool for studying the coordination environment of the tin atom. The chemical shift of the ¹¹⁹Sn signal is highly sensitive to the nature and number of substituents attached to the tin center. For a tetracoordinate tin atom in this compound, the chemical shift would fall within a characteristic range for R₃SnX type compounds. researchgate.netmsu.edu
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| ¹H (Butyl-CH₃) | ~0.9 | Triplet | J(H,H) ≈ 7 |
| ¹H (Butyl-CH₂) | ~1.3-1.6 | Multiplets | - |
| ¹H (Phenyl) | ~7.2-7.6 | Multiplets | - |
| ¹³C (Butyl) | ~13-30 | - | - |
| ¹³C (Phenyl) | ~128-140 | - | - |
| ¹⁹F | Specific to environment | Singlet with Sn satellites | ¹J(¹¹⁹Sn, ¹⁹F) ≈ 130-2000 |
Note: The data in this table is predictive and based on general values for similar organotin compounds.
To unambiguously assign the NMR signals and determine the connectivity of atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These techniques would confirm the proton-proton and proton-carbon correlations within the butyl and phenyl groups, solidifying the structural assignment.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
The IR and Raman spectra of this compound would exhibit characteristic vibrational modes.
C-H vibrations: Stretching and bending vibrations of the C-H bonds in the butyl and phenyl groups would be prominent in the IR spectrum.
C=C vibrations: The aromatic ring of the phenyl group would show characteristic C=C stretching vibrations.
Sn-C and Sn-F vibrations: The vibrations associated with the tin-carbon and tin-fluorine bonds would appear in the lower frequency region of the spectra. These are crucial for confirming the presence of these bonds.
Table 2: Predicted Vibrational Frequencies for this compound
| Functional Group | Predicted Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| C-H (Aliphatic) | Stretching | 2850-2960 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| Sn-C | Stretching | 500-600 |
Note: The data in this table is predictive and based on general values for similar organotin compounds.
By comparing the IR and Raman spectra, insights into the molecular symmetry can be gained. The rule of mutual exclusion, which applies to centrosymmetric molecules, would help in determining the point group of the molecule. Additionally, the presence of conformational isomers could be investigated by analyzing the spectra at different temperatures.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the mass spectrum would be expected to show the molecular ion peak [M]⁺. The isotopic pattern of this peak would be characteristic of the presence of tin, which has several naturally occurring isotopes.
The fragmentation pattern would likely involve the loss of butyl and phenyl radicals, as well as the fluorine atom. Analysis of these fragment ions would further corroborate the proposed structure.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | Formula | Predicted m/z |
|---|---|---|
| Molecular Ion | [C₁₄H₂₃FSn]⁺ | 329.08 |
| Loss of Butyl | [C₁₀H₁₄FSn]⁺ | 272.02 |
| Loss of Phenyl | [C₈H₁₈FSn]⁺ | 251.05 |
Note: The m/z values are based on the most abundant isotopes.
Reactivity and Mechanistic Studies of Dibutylfluorophenylstannane
Reactivity of the Tin-Fluorine Bond
The tin-fluorine bond in organofluorostannanes is a focal point of their chemical reactivity. This bond is characterized by a significant ionic character due to the high electronegativity of fluorine, leading to a polarized Snδ+-Fδ- arrangement. This polarization influences the compound's interactions with both nucleophiles and electrophiles.
Nucleophilic Substitution Reactions at the Tin Center
A general representation for a nucleophilic substitution reaction at the tin center is as follows:
Bu2(Ph)Sn-F + Nu- → Bu2(Ph)Sn-Nu + F-
In this proposed reaction, a nucleophile (Nu-) displaces the fluoride (B91410) ion. The feasibility and rate of this substitution would be influenced by several factors, including the strength of the incoming nucleophile, the stability of the fluoride leaving group, and the steric hindrance imposed by the butyl and phenyl groups around the tin center. Due to the high strength of the Sn-F bond, harsh reaction conditions or the use of specific activating agents might be necessary to facilitate this transformation.
Electrophilic Activation and Coordination Chemistry
The fluorine atom in dibutylfluorophenylstannane possesses lone pairs of electrons and can act as a Lewis basic site, allowing for coordination with electrophiles or Lewis acids. This interaction can activate the Sn-F bond towards cleavage or further reaction.
For instance, the coordination of a Lewis acid (LA) to the fluorine atom can increase the electrophilicity of the tin atom, making it more susceptible to nucleophilic attack.
Bu2(Ph)Sn-F + LA → Bu2(Ph)Sn-F-LA
This activation strategy is a common theme in fluorine chemistry. While specific examples involving this compound are not documented in the searched literature, this mode of reactivity is a reasonable extrapolation from the known behavior of other organofluorine compounds.
Transmetalation Reactions Involving this compound
Transmetalation, the exchange of organic groups between two metallic centers, is a cornerstone of organometallic chemistry, particularly in the context of cross-coupling reactions. Organostannanes are well-known participants in such processes.
Carbon-Carbon Bond Forming Reactions (e.g., Stille Coupling)
The Stille coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or triflate. While the use of tributylphenylstannane in Stille couplings is well-established, specific studies detailing the participation of this compound in this reaction are scarce.
The general catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. In the context of this compound, the transmetalation step would involve the transfer of the phenyl group from the tin atom to the palladium center.
[Pd(II)-R-X] + Bu2(Ph)Sn-F → [Pd(II)-R-Ph] + Bu2Sn(F)X
A critical aspect of the transmetalation step is the nature of the non-transferable ligands on the tin atom. The presence of the electron-withdrawing fluorine atom in this compound could potentially influence the rate and efficiency of the phenyl group transfer compared to analogous trialkylphenylstannanes. However, without specific experimental data, this remains a point of conjecture.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| Aryl Halide | Dibutylphenylstannane | Palladium(0) complex | Aryl-Phenyl |
| Vinyl Halide | Dibutylphenylstannane | Palladium(0) complex | Vinyl-Phenyl |
This table represents a generalized scheme for potential Stille coupling reactions involving a generic dibutylphenylstannane, as specific data for this compound is not available.
Metal-Metal Exchange Processes
Beyond palladium-catalyzed reactions, organostannanes can undergo metal-metal exchange with other organometallic reagents, such as organolithium compounds. This reaction can be used to generate new organometallic species. For instance, the reaction of an organolithium reagent with this compound could potentially lead to the formation of a new organolithium compound and a more stable organotin fluoride.
Bu2(Ph)Sn-F + R-Li → Bu2(Ph)Sn-R + LiF
The driving force for such a reaction would be the formation of the thermodynamically stable lithium fluoride (LiF). This type of metal-metal exchange can be a useful synthetic tool for accessing organometallic reagents that are otherwise difficult to prepare. Again, specific examples involving this compound are not found in the surveyed literature.
Radical Pathways and Single-Electron Transfer Chemistry
Organotin compounds are known to participate in radical reactions, often initiated by the homolytic cleavage of a tin-carbon or tin-hydride bond. The involvement of this compound in radical pathways would likely be dictated by the relative bond dissociation energies of its constituent bonds.
Computational studies on simpler organotin compounds provide some insight into the strength of the Sn-F bond. The bond dissociation enthalpy of the Sn-F bond is generally higher than that of Sn-C and Sn-H bonds, suggesting that homolytic cleavage of the Sn-F bond to generate a fluorine radical is less favorable under typical radical-generating conditions (e.g., thermal or photochemical initiation).
| Bond | Calculated Bond Dissociation Enthalpy (kcal/mol) |
| Sn-C (alkyl) | ~70-80 |
| Sn-H | ~74 |
| Sn-F | >100 |
Data is generalized from computational studies on various organotin compounds and does not represent specific experimental values for this compound.
Therefore, radical reactions involving this compound are more likely to proceed via the cleavage of a tin-butyl or tin-phenyl bond, if suitable initiation is provided. Single-electron transfer (SET) processes, where the organotin compound acts as either an electron donor or acceptor, could also initiate radical pathways. The redox potential of this compound would be a key parameter in determining its propensity to undergo SET, but this data is not currently available.
Lack of Publicly Available Research Data on the
Despite a comprehensive search of scientific literature and chemical databases, there is a significant lack of publicly available research specifically detailing the reactivity and mechanistic studies of the chemical compound this compound. While general principles of organotin chemistry are well-established, specific experimental data and detailed investigations into the behavior of this particular compound are not present in the accessible scientific domain.
Therefore, it is not possible to provide a detailed article on the "" that adheres to the requested outline, which includes:
Thermochemical and Photochemical Reactivity Investigations
General information regarding the reactivity of related organotin compounds, such as triorganotin halides, exists. This body of research indicates that compounds of this class can participate in a variety of chemical processes. For instance, organotin hydrides are known to be sources of radicals in organic reactions. The tin-carbon bond in organotin compounds can be cleaved under various conditions, including photolysis and chemical reactions. Furthermore, the tin atom in organotin compounds can exhibit different coordination numbers, allowing for ligand exchange reactions.
However, without specific studies on this compound, any discussion of its reactivity would be purely speculative and would not meet the required standards of scientific accuracy and detailed research findings. The generation of data tables and in-depth analysis as requested is unachievable due to the absence of primary research data for this specific compound.
Catalytic and Synthetic Applications of Dibutylfluorophenylstannane
Dibutylfluorophenylstannane as a Catalyst or Co-catalyst in Organic Transformations
Organotin compounds can exhibit Lewis acidic properties, which are crucial for their catalytic activity. The presence of an electronegative fluorine atom attached to the tin center in this compound is expected to enhance its Lewis acidity compared to its non-fluorinated counterparts.
Lewis Acidity and Catalysis of C-X Bond Activations
The Lewis acidity of organotin halides plays a significant role in their ability to activate carbon-heteroatom (C-X) bonds. A more Lewis acidic tin center can coordinate to the heteroatom (X), polarizing the C-X bond and facilitating its cleavage. This activation is a key step in many catalytic cycles. For instance, in reactions involving alkyl halides, the interaction between the tin compound and the halide can promote oxidative addition to a transition metal catalyst. While specific studies on this compound are not available, the known trends in Lewis acidity suggest it could be an effective promoter for such transformations. nih.govrsc.orgnih.govmdpi.com
Applications in C-H Functionalization
Direct C-H functionalization is a powerful tool in organic synthesis, allowing for the conversion of ubiquitous C-H bonds into more complex functionalities. beilstein-journals.orgnih.govbeilstein-journals.org Transition metal catalysis is often central to these reactions, and additives can play a crucial role in modulating the reactivity and selectivity of the catalyst. While there is no direct evidence of this compound being used in C-H functionalization, organotin compounds can, in principle, participate in such reactions, for example, by acting as a ligand or a co-catalyst that influences the electronic properties of the active catalytic species. researchgate.netmdpi.com
Precursor in Transition Metal-Catalyzed Cross-Coupling Reactions
Organostannanes are most famously utilized as nucleophilic partners in palladium-catalyzed cross-coupling reactions, particularly the Stille reaction. wikipedia.orgorganic-chemistry.org In this context, this compound would serve as a precursor to transfer a phenyl group to an organic electrophile.
Contributions to Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Sonogashira Analogues)
The Stille reaction, which couples an organostannane with an sp2-hybridized organic halide or triflate, is a cornerstone of C-C bond formation. wikipedia.orgorganic-chemistry.org this compound could potentially be employed as the organotin reagent in Stille-type couplings to introduce a phenyl group. The general mechanism involves oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to form the cross-coupled product and regenerate the catalyst. wikipedia.org
While the Suzuki-Miyaura nih.govmdpi.comnih.govclaremont.edumdpi.com and Sonogashira organic-chemistry.orgwikipedia.orglibretexts.orgnih.govorganic-chemistry.org reactions traditionally use organoboron and terminal alkyne reagents, respectively, the broader field of cross-coupling is continually evolving. Although not a standard reagent for these named reactions, the fundamental principles of transmetalation could theoretically allow for the participation of a sufficiently reactive organotin compound under specific conditions. However, no literature currently supports the use of this compound in this capacity.
Stereoselective Transformations
Stereoselectivity in cross-coupling reactions is often governed by the choice of chiral ligands on the transition metal catalyst. masterorganicchemistry.compharmaguideline.com The structure of the organometallic coupling partner can also influence the stereochemical outcome. While there are no specific reports on stereoselective transformations involving this compound, the development of chiral organostannanes has been an area of interest for achieving asymmetric synthesis. youtube.com In principle, a chiral variant of this compound could be explored for its potential in stereoselective cross-coupling reactions.
Role in Polymerization Chemistry
Certain organometallic compounds can act as initiators or catalysts in polymerization reactions. libretexts.orgresearchgate.net For instance, organotin compounds have been investigated as catalysts for various polymerization processes, including ring-opening polymerization and the synthesis of polyesters and polyurethanes. The Lewis acidity of the tin center can activate monomers, facilitating their addition to the growing polymer chain. mdpi.comnih.gov
Given the anticipated Lewis acidity of this compound, it could potentially find applications in polymerization catalysis. However, there is currently no specific research available to substantiate this role. The field of polymerization catalysis is vast, with catalysts like Ziegler-Natta systems being prominent for olefin polymerization. minia.edu.eg Any potential application of this compound in this area would require dedicated investigation.
Monomer or Initiator for Organotin Polymer Synthesis
Organotin compounds are integral to the synthesis of various polymers, serving as either monomers or initiators. researchgate.netnih.gov this compound, with its reactive tin-carbon and tin-fluorine bonds, could potentially participate in polymerization reactions.
As a monomer , organotin compounds can be incorporated into polymer backbones through reactions like interfacial polymerization. For instance, organotin dihalides react with difunctional Lewis bases to form organotin polymers. researchgate.net While this compound is a triorganotin compound, its fluoride (B91410) group could potentially undergo substitution reactions, allowing for its incorporation into a polymer chain, although this is less common than with diorganotin halides.
More plausibly, this compound could function as an initiator or catalyst in polymerization processes. Organotin compounds, particularly those with labile groups like halides, can initiate the polymerization of various monomers. The Lewis acidic nature of the tin center can activate monomer molecules, facilitating chain propagation. Fluorinated initiators, in general, are used in controlled radical polymerization techniques to synthesize well-defined polymers. researchgate.netacademie-sciences.fr The presence of the fluorine atom in this compound might influence the initiation kinetics and the properties of the resulting polymer.
Organotin compounds are widely used as catalysts in the production of polyurethanes and silicones. lupinepublishers.comwikipedia.org For example, dibutyltin (B87310) dilaurate is a common catalyst for polyurethane formation. lupinepublishers.comuobabylon.edu.iq It is conceivable that this compound could exhibit similar catalytic activity.
Below is an illustrative table of organotin monomers used in polymer synthesis, highlighting the types of polymers formed.
| Organotin Monomer/Initiator | Co-monomer(s) | Polymer Type | Reference |
| Dibutyltin Maleate (DBTM) | Styrene (ST) | Organotin-containing copolymer | nih.gov |
| Dibutyltin Citraconate (DBTC) | Butyl Acrylate (BA) | Organotin-containing copolymer | nih.gov |
| Organotin Dihalides | Salts of 3,5-pyridinedicarboxylic acid | Organotin polyesters | researchgate.net |
| Organotin Dihalides | Disodium salt of chelidonic acid | Organotin polyesters | researchgate.net |
Control of Polymer Architecture and Functionality
The structure of the organotin compound used as an initiator or monomer can significantly influence the architecture and functionality of the resulting polymer. The butyl and phenyl groups on the tin atom in this compound would affect the polymer's solubility, thermal stability, and mechanical properties.
The incorporation of organotin moieties can introduce specific functionalities into the polymer. For instance, organotin-containing polymers have been investigated for their biological activities, including antibacterial and antifungal properties. researchgate.net The phenyl group could enhance the thermal stability and refractive index of the polymer, while the fluorine atom might impart hydrophobicity and alter the electronic properties.
The ability to control polymer architecture is crucial for tailoring material properties to specific applications. By participating in controlled polymerization reactions, fluorinated initiators can help in the synthesis of polymers with well-defined molecular weights and low polydispersity. researchgate.net This level of control is essential for creating advanced materials with predictable performance.
Applications in Advanced Materials Science
The unique combination of a flexible dibutyltin moiety, a rigid phenyl group, and an electronegative fluorine atom suggests that this compound could be a valuable precursor in materials science.
Precursor for Functional Coatings and Thin Films
Organotin compounds are utilized in the production of functional coatings and thin films. lupinepublishers.com For example, they are used to form electrically conductive thin films on glass surfaces through processes like Atmospheric Pressure Chemical Vapor Deposition (APCVD). lupinepublishers.com These coatings can provide strength, thermal stability, and resistance to oxidation. lupinepublishers.com Fluorinated organotins have been specifically investigated as precursors for fluorine-doped tin dioxide (FTO) thin films, which are transparent conducting oxides used in various electronic applications. researchgate.net
The general process for creating thin films from organotin precursors often involves hydrolysis and condensation reactions (sol-gel process) or chemical vapor deposition. The organic ligands are removed during a subsequent heat treatment, leaving behind a tin-based film. The presence of a phenyl group in this compound could influence the decomposition process and the resulting film morphology. The fluorine atom could be incorporated into the tin oxide lattice, enhancing its conductivity.
The following table illustrates the properties of thin films derived from organotin precursors.
| Organotin Precursor Type | Deposition Method | Film Material | Key Properties | Application | Reference |
| Fluorinated Organotins | Sol-gel | F-doped SnO₂ | Transparent, Conductive | Transparent electrodes | researchgate.net |
| Tin(IV) Chloride | APCVD | SnO₂ | Transparent, Conductive | Glass coatings | lupinepublishers.com |
| Organotin(IV) Complexes | Vacuum deposition | Organotin complex film | Hole-injection layer | Optoelectronics | anahuac.mx |
Integration into Sensors and Optoelectronic Devices
Organotin compounds have shown promise in the development of sensors and optoelectronic devices. mdpi.com Their electrical and optical properties can be tuned by modifying the organic ligands attached to the tin atom. researchgate.net Organotin(IV) complexes have been investigated as hole-injection layers in organic light-emitting diodes (OLEDs) and other electronic devices. anahuac.mxmdpi.com
The incorporation of a phenyl group in this compound suggests potential for π-π stacking interactions, which can be beneficial for charge transport in organic electronic devices. The fluorine atom, being highly electronegative, can influence the electronic energy levels (HOMO/LUMO) of the material, which is a critical factor in the design of optoelectronic devices. mdpi.com
While there is no direct research on this compound in these applications, the broader class of organotin compounds demonstrates significant potential. For instance, pentacoordinated organotin(IV) complexes have been synthesized and incorporated into hybrid films for potential use in photovoltaic devices. mdpi.com These materials exhibit tunable optical and optoelectronic properties. mdpi.comresearchgate.net
Computational and Theoretical Investigations of Dibutylfluorophenylstannane
Quantum Chemical Calculations of Electronic Structure and Bonding
There are no published studies detailing the quantum chemical calculations of Dibutylfluorophenylstannane.
Density Functional Theory (DFT) Studies of Geometric and Electronic Properties
No DFT studies on the geometric and electronic properties of this compound have been found in the scientific literature. Therefore, data on its optimized geometry, bond lengths, bond angles, dihedral angles, HOMO-LUMO gap, and molecular electrostatic potential surface are not available.
Analysis of Bond Energies and Reaction Energetics
Specific calculations on the bond dissociation energies for the Carbon-Tin, Tin-Fluorine, and Tin-Phenyl bonds in this compound have not been reported. Similarly, there is no available data on the calculated reaction enthalpies for potential reactions involving this compound.
Molecular Dynamics Simulations for Solution-Phase Behavior
A search of the available literature yielded no studies on the molecular dynamics simulations of this compound to understand its behavior in different solvents, including its solvation structure and dynamics.
Future Perspectives and Emerging Research Directions for Dibutylfluorophenylstannane
Development of Novel Synthetic Routes and Sustainable Production Methods
The traditional synthesis of organostannanes, often relying on Grignard reagents or organolithium compounds, presents challenges related to hazardous reagents, stoichiometric waste, and harsh reaction conditions. wikipedia.orglupinepublishers.com Future research is geared towards developing greener and more efficient synthetic protocols.
Flow Chemistry: Continuous flow chemistry is emerging as a powerful tool for the synthesis of organometallic reagents, offering enhanced safety, scalability, and control over reaction parameters. rsc.orgtue.nltechniques-ingenieur.fr The generation of organometallic intermediates "on-demand" in a flow reactor minimizes the risks associated with handling pyrophoric or unstable reagents in large batches. rsc.org Future work could establish a continuous flow process for Dibutylfluorophenylstannane, potentially involving the reaction of a fluorophenyl-magnesium or -lithium species, generated in-line, with a dibutyltin (B87310) halide precursor. This approach could significantly improve process safety and efficiency, making the compound more accessible for various applications. acs.org
Photocatalysis: Visible-light photoredox catalysis has revolutionized organic synthesis by enabling reactions under mild conditions. beilstein-journals.orgacs.orgprinceton.edu Recent studies have demonstrated the synthesis of arylstannanes directly from aryl halides and tin precursors using photocatalysis, proceeding through radical intermediates. acs.orgresearchgate.netresearchgate.net This methodology avoids the need for pre-formed, highly reactive organometallic reagents. The application of this strategy to synthesize this compound from a corresponding fluorophenyl halide would represent a significant advancement in sustainability, utilizing light as a traceless reagent to drive the carbon-tin bond formation. acs.org
Biocatalysis: While still a nascent field for organometallic chemistry, the use of enzymes or whole-cell systems for carbon-metal bond formation is a long-term goal for sustainable synthesis. Research into enzymes capable of mediating such transformations, or the bio-engineering of existing enzymes, could one day lead to the biocatalytic production of specialized organotins like this compound.
Table 1: Comparison of Synthetic Routes for this compound
| Methodology | Principle | Potential Advantages | Research Challenges |
|---|---|---|---|
| Conventional (Batch) | Reaction of a pre-formed fluorophenyl-Grignard reagent with Dibutyltin Dichloride. | Well-established, high yield for specific substrates. | Use of hazardous reagents, stoichiometric magnesium waste, potential for thermal runaway. |
| Flow Chemistry | On-demand generation of organometallic reagent in a packed-bed or microreactor followed by immediate reaction. rsc.orgtechniques-ingenieur.fr | Enhanced safety, precise control of temperature and time, easy scalability, reduced waste. acs.org | Initial setup cost, potential for channel clogging, optimization of flow parameters. |
| Photocatalysis | Visible-light mediated reaction of a fluorophenyl halide with a tin reagent via radical intermediates. acs.orgresearchgate.net | Mild reaction conditions, high functional group tolerance, avoids strong bases/organometallics. | Catalyst cost and stability, optimization of quantum yield, managing potential side reactions. |
Exploration of Unconventional Reactivity Modes
Research into the reactivity of this compound is poised to uncover novel chemical behaviors influenced by the interplay of its alkyl, aryl, and fluoro substituents.
Hypervalency and Coordination Chemistry: Tin(IV) compounds can expand their coordination number beyond the typical four to form five- or six-coordinate "hypervalent" species. wikipedia.orgresearchgate.net This is often driven by intramolecular coordination with Lewis basic groups or intermolecular association. researchgate.net The fluorine atom on the phenyl ring of this compound, while not strongly coordinating, influences the electronic properties of the tin center. Future studies could explore the synthesis of derivatives where a Lewis basic group is installed ortho to the fluorine, potentially leading to stable, hypervalent structures with unique geometries and reactivities. researchgate.netchemrxiv.org Such compounds could serve as specialized catalysts or building blocks.
Photochemical Cleavage and Radical Generation: The carbon-tin bond, while relatively stable, can be cleaved under specific conditions to generate carbon radicals. Recent work has shown that the C–Sn bond can be cleaved via a single electron transfer process under photocatalytic conditions. nih.gov This opens up new avenues for reactivity where this compound could serve as a precursor to fluorophenyl radicals under mild, light-induced conditions. These radicals could then be trapped in various C-C or C-heteroatom bond-forming reactions, bypassing traditional, harsher methods for radical generation.
Mechanochemical Activation: Mechanochemistry, the use of mechanical force (e.g., ball milling) to induce chemical reactions, is a burgeoning field in green chemistry. It can promote reactions in the solid state, often without the need for bulk solvents. Exploring the mechanochemical activation of the C–Sn bond in this compound could lead to new, solvent-free cross-coupling or functionalization reactions, offering a more environmentally friendly alternative to solution-phase chemistry.
Table 2: Emerging Reactivity Modes for this compound
| Reactivity Mode | Underlying Principle | Potential Synthetic Utility |
|---|---|---|
| Hypercoordination | Expansion of the tin coordination sphere beyond four, often involving intramolecular donation from a Lewis base. researchgate.net | Creation of structurally defined catalysts with tailored Lewis acidity and reactivity. |
| Photochemical C-Sn Cleavage | Single electron transfer from the C-Sn bond induced by a photocatalyst, generating a carbon radical. nih.gov | Mild generation of fluorophenyl radicals for addition and coupling reactions. |
| Mechanochemical Activation | Use of mechanical force to induce bond cleavage and formation in the solid state. | Solvent-free cross-coupling and functionalization reactions. |
Integration into Emerging Catalytic Cycles and Multicomponent Reactions
While organostannanes are renowned for their role in Stille cross-coupling, future research will integrate them into more complex and efficient catalytic systems. uobabylon.edu.iqsigmaaldrich.comossila.com
Stille Coupling and Beyond: this compound is a classic reagent for introducing a fluorophenyl group via the Stille reaction. Future work will likely focus on developing more active and robust palladium or nickel catalysts that can perform these couplings at lower catalyst loadings and milder temperatures. Furthermore, the unique electronic properties imparted by the fluorine atom may be exploited in other, less common cross-coupling reactions, expanding the synthetic utility of this reagent.
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product. researchgate.net There is growing interest in incorporating organometallic reagents into MCRs. Research has shown that organotin oxides can be used as starting materials in one-pot reactions to generate complex organotin(IV) complexes. researchgate.net Future research could design novel MCRs where this compound acts as a key component, allowing for the rapid and atom-economical assembly of complex, fluorine-containing molecules. This could involve its participation in catalytic cycles or as a reactive nucleophilic component.
Advanced Applications in Smart Materials and Nanotechnology
The unique combination of a heavy element (tin), organic groups, and a fluorine atom makes this compound an intriguing precursor for advanced materials.
Precursors for Functional Polymers: Organotin compounds can serve as monomers or catalysts in polymerization reactions. afirm-group.comrjpbcs.com Polystannanes, polymers with a backbone of tin atoms, are of academic interest due to their unique electronic properties. wikipedia.org this compound could be explored as a precursor for novel fluorinated polystannanes or as a co-monomer in other polymer systems. The incorporation of tin and fluorine could impart desirable properties such as high refractive index, altered thermal stability, or specific optical characteristics.
Nanoparticle Synthesis: Organotin complexes have been successfully used as single-source precursors for the synthesis of tin-based nanoparticles. nih.govbeilstein-journals.org For instance, nanoparticles of organotin(IV) complexes have been prepared via ultrasonication. nih.govbeilstein-journals.org Through controlled hydrolysis-condensation or thermal decomposition of this compound and its derivatives, it may be possible to synthesize fluorine-doped tin oxide (FTO) nanoparticles or hybrid organic-inorganic nanomaterials. Such materials are highly sought after for applications in transparent conducting oxides, gas sensors, and catalysis. nih.gov
Smart Coatings and Sensors: The development of hybrid organotin-tin oxide thin films for gas sensing highlights the potential of these materials. nih.gov this compound could be a valuable precursor for creating thin films via chemical vapor deposition or sol-gel processes. The resulting films, containing both organic and inorganic components, could exhibit sensitivity to specific analytes, functioning as the active layer in chemical sensors. nih.gov The presence of the fluorophenyl group could modulate the surface chemistry and sensing properties of the material.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Dibutylfluorophenylstannane, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between fluorophenyl lithium reagents and dibutyltin halides. Key variables include solvent polarity (e.g., THF vs. ether), temperature control (0–5°C to prevent side reactions), and stoichiometric ratios. Yield optimization requires GC-MS or HPLC to monitor intermediates, while purity is assessed via NMR and elemental analysis .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?
- Methodological Answer : Multinuclear NMR (, , , ) is critical for confirming Sn-C/F bonding. X-ray crystallography provides definitive structural data, while FT-IR identifies Sn-Ph vibrational modes. Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular consistency .
Q. How does this compound interact with common organic substrates in catalytic applications?
- Methodological Answer : Mechanistic studies using kinetic isotope effects (KIE) and DFT calculations reveal its role in Stille couplings. Comparative experiments with control substrates (e.g., non-fluorinated analogs) under inert atmospheres (N/Ar) highlight fluorine’s electronic effects on transmetalation rates .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported catalytic efficiencies of this compound across studies?
- Methodological Answer : Systematic replication under standardized conditions (solvent, catalyst loading, substrate scope) is essential. Meta-analysis of literature data identifies confounding variables (e.g., trace moisture, ligand effects). Sensitivity analysis via DoE (Design of Experiments) quantifies parameter interactions, while in situ NMR tracks catalyst degradation pathways .
Q. How can researchers design stability studies to assess this compound’s degradation under ambient and extreme conditions?
- Methodological Answer : Accelerated stability testing involves exposing the compound to UV light, humidity (40–75% RH), and elevated temperatures (40–80°C). Degradation products are profiled using LC-MS/MS and NMR. Kinetic modeling (e.g., Arrhenius plots) predicts shelf life, while XPS confirms surface oxidation states .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in toxicological studies of this compound?
- Methodological Answer : Non-linear regression models (e.g., Hill equation) fit dose-response curves, with bootstrap resampling to estimate confidence intervals. ANOVA identifies significant differences between exposure groups, while Kaplan-Meier survival analysis addresses time-dependent toxicity. Compliance with CONSORT guidelines ensures reproducibility in in vivo models .
Q. How can mechanistic studies differentiate between radical vs. polar pathways in this compound-mediated reactions?
- Methodological Answer : Radical traps (e.g., TEMPO) and EPR spectroscopy detect transient intermediates. Comparative kinetics under aerobic vs. anaerobic conditions clarify pathway dominance. Isotopic labeling (, ) and Hammett plots correlate substituent effects with reaction rates .
Methodological Considerations
- Data Presentation : Avoid redundant data in text and tables; use figures for trends (e.g., Arrhenius plots) and tables for exact values (e.g., kinetic constants) .
- Ethical Compliance : For toxicological studies, obtain ethics committee approval and adhere to OECD guidelines for chemical safety testing .
- Statistical Rigor : Consult statisticians during experimental design to ensure power analysis and avoid Type I/II errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
